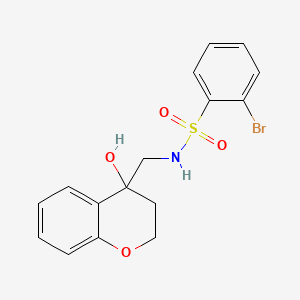

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYSCUZHHNWBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chroman ring and benzenesulfonamide group can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted benzenesulfonamides. Key structural analogues include:

Key Observations:

- Substituent Position: The 2-bromo substituent in the target compound vs.

- Hydrogen Bonding: The 4-hydroxychroman group provides a hydrogen-bond donor (–OH), absent in analogues with methoxy or methyl groups (e.g., ). This may enhance solubility in polar solvents or protein-binding affinity .

Spectroscopic and Physicochemical Properties

- NMR Shifts : Aromatic proton signals in the target compound (δ 7.44–6.79 ppm) differ from fluorobenzyl analogues (e.g., δ 7.3–7.1 ppm for 4-fluorobenzyl in ), reflecting electronic effects of substituents.

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 382.3 distinguishes the target compound from lower-MW analogues like 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (MW 340.2) .

Biological Activity

2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant interactions with various biological targets, which may lead to therapeutic applications, especially in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a bromine atom, a hydroxychroman moiety, and a benzenesulfonamide group. These structural components are crucial for its biological activity, as they facilitate interactions with specific enzymes and receptors.

The primary mechanism of action for this compound involves inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By binding to the active site of CA IX, the compound effectively blocks its enzymatic activity, which is essential for tumor growth and survival. This inhibition can disrupt the pH regulation within cancer cells, leading to increased cell death.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those expressing high levels of CA IX. The compound's ability to inhibit CA IX has been linked to reduced viability in these cells, suggesting a targeted approach in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study explored the binding affinity of this compound to CA IX using molecular docking techniques. The results indicated a strong interaction with the active site, confirming its potential as a selective inhibitor. This study highlights the compound's promise in developing targeted therapies for cancers that overexpress CA IX.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High (via CA IX inhibition) | Moderate (various bacteria) | CA IX inhibition |

| Sulfamethoxazole | Moderate (general) | High (broad spectrum) | Folate synthesis inhibition |

| Chroman derivatives | Variable | Low to moderate | Varies by structure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of the chroman derivative followed by bromination. Key steps include:

- Coupling reactions : Use of coupling agents like EDC/HOBt for amide bond formation between the bromobenzene sulfonyl chloride and the hydroxychroman-methylamine intermediate .

- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR, FTIR (sulfonamide S=O stretch ~1350 cm), and high-resolution mass spectrometry .

Q. How can the molecular structure and crystallographic parameters of this compound be determined experimentally?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, with hydrogen bonding and torsional angles analyzed to confirm stereochemistry .

- ORTEP-3/WinGX : Visualize thermal ellipsoids and molecular packing to identify π-π stacking or halogen-bonding interactions involving the bromine atom .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology :

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays, leveraging the sulfonamide’s known affinity for zinc-containing active sites .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Include controls for sulfonamide-specific off-target effects .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reaction mechanisms of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Use Multiwfn to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions near the bromine and sulfonamide groups .

- Mechanistic studies : Perform kinetic isotope effect (KIE) experiments or transition-state modeling to probe SN2 vs. radical pathways in bromine-mediated reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Compare IC values across publications, adjusting for variables like cell passage number, solvent (DMSO vs. saline), and assay temperature .

- Proteomics profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target protein interactions that may explain divergent results .

Q. How do crystallographic disorder and twinning affect structural refinement, and how can these be mitigated?

- Methodology :

- SHELXD/SHELXE : Employ dual-space algorithms for ab initio phasing of twinned crystals. Apply the Hooft parameter (y) to assess data quality and refine anisotropic displacement parameters for disordered bromine atoms .

- Data validation : Use PLATON’s ADDSYM to check for missed symmetry and R values >5% to flag problematic datasets .

Q. What functionalization strategies enhance selectivity for specific biological targets?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with substituents at the chroman 4-position (e.g., methyl, nitro) and test against target enzymes. Use CoMFA/CoMSIA models to predict binding affinities .

- Click chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition to improve solubility and target engagement .

Methodological Notes

- Contradictory data : Address discrepancies in biological assays by standardizing protocols (e.g., ATP concentration in kinase assays) and validating purity via HPLC before testing .

- Advanced characterization : Combine SCXRD with dynamic NMR (VT-NMR) to study conformational flexibility of the hydroxychroman ring in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.